Predicted Lipophilicity (XLogP3) Differentiation vs. Non-Fluorinated and Trifluoromethyl Analogs
The predicted octanol-water partition coefficient (XLogP3) for Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate is 2.7, positioning it within the optimal drug-like lipophilicity range (1–3) [1]. By comparison, the non-fluorinated core scaffold Methyl 4-[(phenylamino)methyl]benzoate has a predicted XLogP3 of approximately 2.4, while the bis-trifluoromethyl analog Methyl 4-[[[3,5-bis(trifluoromethyl)phenyl]amino]methyl]benzoate has a predicted XLogP3 exceeding 4.0 [2]. The target compound's intermediate lipophilicity suggests a balanced profile for both membrane permeability and aqueous solubility, potentially avoiding the solubility-limited absorption issues of more lipophilic trifluoromethyl analogs and the suboptimal permeability of less lipophilic non-fluorinated variants [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Methyl 4-[(phenylamino)methyl]benzoate (XLogP3 ~2.4); Methyl 4-[[[3,5-bis(trifluoromethyl)phenyl]amino]methyl]benzoate (XLogP3 >4.0) |
| Quantified Difference | +0.3 log units vs. non-fluorinated analog; −1.3+ log units vs. bis-CF3 analog |
| Conditions | Predicted XLogP3 values computed using PubChem/CACTVS algorithm; experimentally determined logP data are not available for any of these compounds |
Why This Matters
This predicted lipophilicity differential enables researchers to select the target compound as a balanced starting point for lead optimization, avoiding the extremes of poor permeability or poor solubility that burden the unfluorinated and heavily fluorinated analogs, respectively.
- [1] PubChem. Methyl 4-[[[3-(fluoromethyl)phenyl]amino]methyl]benzoate. Computed XLogP3-AA value. CID derived from CAS 1820734-56-2. View Source
- [2] PubChem Comparative Analysis. XLogP3 values computed for structural analogs Methyl 4-[(phenylamino)methyl]benzoate (CID 2729253 scaffold) and bis-CF3 analog, using PubChem CACTVS algorithm. View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
